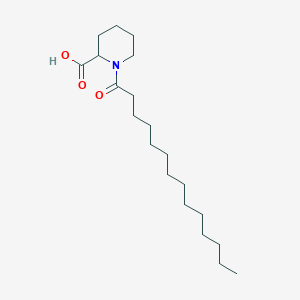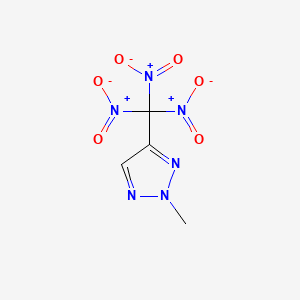
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole is a chemical compound known for its unique structure and properties It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole typically involves the nitration of a precursor compound. One common method involves the use of concentrated nitric acid as a nitrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated control systems to maintain optimal reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nitro compounds, while reduction reactions may produce amines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis . Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-nitroimidazole: This compound has a similar structure but lacks the trinitromethyl group.
2-Methyl-4-nitrobenzoic acid: This compound has a similar nitro group but a different core structure.
Uniqueness
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole is unique due to its trinitromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high energy density, such as explosives and propellants .
Eigenschaften
CAS-Nummer |
116057-95-5 |
|---|---|
Molekularformel |
C4H4N6O6 |
Molekulargewicht |
232.11 g/mol |
IUPAC-Name |
2-methyl-4-(trinitromethyl)triazole |
InChI |
InChI=1S/C4H4N6O6/c1-7-5-2-3(6-7)4(8(11)12,9(13)14)10(15)16/h2H,1H3 |
InChI-Schlüssel |
LTJCYNVVCABISF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=CC(=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14312801.png)
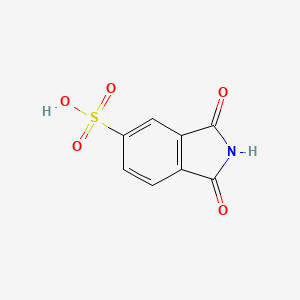

![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)


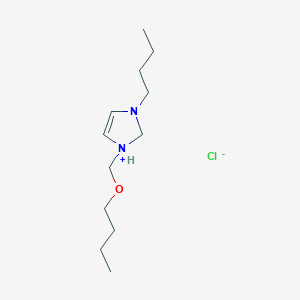

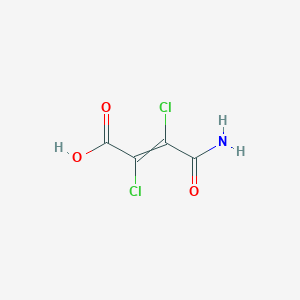
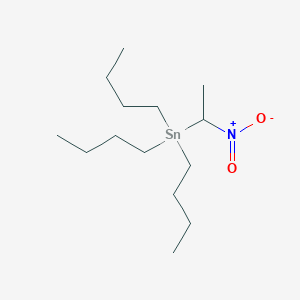
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
